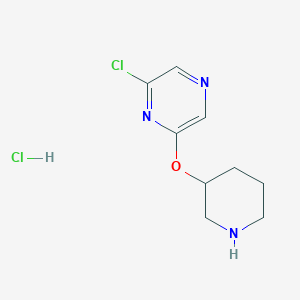

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride

CAS No.: 1220020-44-9

Cat. No.: VC2835768

Molecular Formula: C9H13Cl2N3O

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-44-9 |

|---|---|

| Molecular Formula | C9H13Cl2N3O |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 2-chloro-6-piperidin-3-yloxypyrazine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H |

| Standard InChI Key | QGXGESUNMRBWAS-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OC2=CN=CC(=N2)Cl.Cl |

| Canonical SMILES | C1CC(CNC1)OC2=CN=CC(=N2)Cl.Cl |

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H17Cl2N3O | |

| Alternative Formula | C9H13Cl2N3O | |

| Molecular Weight | 278.18 g/mol | |

| Exact Mass | 277.07500 | |

| CAS Number | 1220032-51-8 | |

| Alternative CAS | 1220020-44-9 |

This discrepancy suggests either the existence of two distinct but related compounds or inconsistencies in chemical database reporting that need resolution through structural verification studies.

Physicochemical Properties

The physicochemical profile of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride plays a crucial role in determining its biological activity and pharmaceutical potential. The available data indicate:

-

Polar Surface Area (PSA): 47.04000, indicating moderate membrane permeability potential

-

LogP: 3.02930, suggesting a balanced lipophilic-hydrophilic character favorable for drug development

-

Solubility: As a hydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, a property valuable for pharmaceutical formulations

The compound's moderate lipophilicity, as indicated by its LogP value, suggests a favorable balance between aqueous solubility and membrane permeability. This balanced profile is often desirable in drug candidates as it can facilitate both distribution in aqueous biological media and penetration of biological membranes .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride can be achieved through several approaches focusing on the formation of the ether linkage between the pyrazine and piperidine moieties. One common synthetic route involves the reaction of 6-chloro-2-pyrazinyl alcohol with piperidine derivatives under acidic conditions.

The general synthesis pathway typically involves:

-

Preparation or acquisition of the 6-chloro-2-pyrazinyl precursor

-

Reaction with the appropriate piperidine derivative to form the ether linkage

-

Conversion to the hydrochloride salt for stability and enhanced solubility

While the search results don't provide a detailed, step-by-step synthesis specifically for this compound, the approach aligns with established methods for synthesizing heterocyclic ethers in medicinal chemistry. The specific reaction conditions would need careful optimization to maximize yield and purity.

Reaction Conditions and Considerations

The synthesis of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride requires controlled conditions to prevent side reactions and optimize yield. Key considerations include:

-

Choice of solvent: Dichloromethane or ethanol are often employed to facilitate the reaction between the pyrazine and piperidine components

-

Temperature control: Moderate temperatures are typically maintained to balance reaction rate and selectivity

-

Acid catalysis: The reaction often requires acidic conditions to activate the alcohol group for nucleophilic substitution

-

Reaction time: Sufficient duration must be allowed for complete conversion while minimizing degradation of sensitive intermediates

The synthetic approach must carefully account for the reactivity of the chloro-substituted pyrazine ring and the nucleophilicity of the piperidine nitrogen, both of which can influence reaction outcomes .

Purification Methods

Obtaining high-purity 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride is essential for both research applications and potential pharmaceutical development. Column chromatography is frequently employed as the primary purification technique, allowing for the separation of the target compound from reaction by-products and unreacted starting materials.

The purification protocol typically includes:

-

Initial workup to remove inorganic salts and gross impurities

-

Column chromatography using optimized solvent systems

-

Recrystallization to improve purity if necessary

-

Conversion to the hydrochloride salt, which can often be purified by recrystallization from appropriate solvent systems

The purity of the final compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).

Analytical Characterization

Spectroscopic Analysis

Spectroscopic methods play a vital role in confirming the structure and purity of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride. The primary techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and positioning of key structural elements including the pyrazine and piperidine rings, and the connecting ether linkage

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, which can distinguish between structural variants with different carbon chain lengths

-

Infrared Spectroscopy (IR): Identifies functional groups such as the ether linkage and can provide evidence of the hydrochloride salt formation

These analytical methods are essential for verifying the identity of the compound and distinguishing between the potential structural variants suggested by the different molecular formulas reported in the literature .

Chromatographic Methods

Chromatographic techniques are critical for determining the purity of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride and for monitoring reaction progress during synthesis. High-performance liquid chromatography (HPLC) is particularly valuable for:

-

Purity assessment: Quantifying the percentage of the target compound relative to impurities

-

Reaction monitoring: Tracking the disappearance of starting materials and formation of the product

-

Preparative separation: Isolating the compound from complex reaction mixtures

The development of optimized HPLC methods for this compound would typically involve selection of appropriate column chemistries, mobile phase compositions, and detection methods to achieve the necessary resolution and sensitivity.

Biological Activity and Applications

Structure-Activity Considerations

The biological activity of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride would be influenced by several structural features:

-

The chlorine substituent: Halogen atoms can enhance binding to biological targets through halogen bonding and can influence metabolic stability

-

The ether linkage: Provides conformational flexibility and can serve as a hydrogen bond acceptor in target interactions

-

The basic piperidine nitrogen: Creates potential for ionic interactions with acidic residues in biological targets

-

The pyrazine ring: Contributes to potential π-stacking interactions with aromatic amino acids in receptor binding sites

These structural elements collectively determine the compound's pharmacodynamic and pharmacokinetic properties, which would need to be experimentally characterized through biological assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume